molecular formula C24H24N6O3S B2994044 N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-77-9

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2994044
CAS No.: 872994-77-9
M. Wt: 476.56
InChI Key: BALVQJVZPQPVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a potent and selective chemical probe identified as a macrodomain inhibitor of PARP14, a member of the poly(ADP-ribose) polymerase family. This compound specifically targets the second macrodomain of PARP14 (macro2), which is responsible for binding mono-ADP-ribose, a key post-translational modification. By inhibiting this domain, it effectively blocks the recognition and function of PARP14 in cellular signaling pathways . Its primary research value lies in dissecting the role of PARP14 in cancer biology, particularly in processes such as focal adhesion dynamics, cancer cell migration, and metastasis. Studies have demonstrated that this inhibitor can reduce the migration of triple-negative breast cancer cells, highlighting its utility as a tool for investigating metastatic disease . Furthermore, PARP14 is implicated in the regulation of immune responses and inflammation, making this compound highly valuable for research into autoimmune diseases and macrophage function. It serves as a critical tool for validating PARP14 as a therapeutic target and for exploring the biological consequences of disrupting mono-ADP-ribose signaling. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-16-6-8-17(9-7-16)24(32)25-13-12-21-28-27-20-10-11-23(29-30(20)21)34-15-22(31)26-18-4-3-5-19(14-18)33-2/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALVQJVZPQPVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Triazole and Pyridazine Rings : These heterocycles are known for their diverse pharmacological profiles.
  • Thioether Linkage : Enhances solubility and bioavailability.
  • Benzamide Moiety : Often associated with anticancer properties.

The molecular formula for this compound is C21H25N5O3SC_{21}H_{25}N_5O_3S, with a molecular weight of approximately 425.53 g/mol.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : Typically synthesized through cycloaddition reactions involving azides and alkynes or via the reaction of hydrazines with carbonyl compounds.
  • Pyridazine Ring Construction : Achieved through condensation reactions involving hydrazine derivatives.
  • Thioether Formation : The thioether linkage is formed by reacting an appropriate thiol with an alkyl halide or via nucleophilic substitution.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cell lines, leading to apoptosis.
  • Mechanistic Insights : Down-regulation of cyclin-dependent kinases (CDK1 and CDK2), which are critical for cell cycle progression. Additionally, modulation of apoptotic markers such as Bcl-2 and caspases has been observed .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains:

  • Inhibition Studies : Exhibited moderate activity against Escherichia coli and Staphylococcus aureus with IC50 values comparable to standard antibiotics .

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of similar compounds within the same chemical class:

Study ReferenceCompound TestedBiological ActivityIC50 Values
1,2,4-Triazole DerivativesAnticancer20.1 nM (CDK inhibition)
Pyridazine DerivativesAnticancer0.43 mM (T-47D cells)
Triazolethione ComplexesAntimicrobialVarious (up to 7.26 μM for TS inhibition)

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The 4-methylbenzamide group increases lipophilicity compared to the 4-methoxybenzamide in , which may enhance blood-brain barrier penetration .
  • Molecular Weight : Fluorinated analogs (e.g., ) exhibit higher molecular weights (~498.5 g/mol) due to fluorine atoms, which could affect pharmacokinetics .

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